

# cross-validation of inhibitor potency with different sortase substrates

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## Compound of Interest

Compound Name: *Dabcyl-QALPETGEE-Edans*

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## A Researcher's Guide to Cross-Validation of Sortase Inhibitor Potency

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sortase inhibitor performance against different substrates, supported by experimental data and detailed protocols. Sortase enzymes are crucial virulence factors in many Gram-positive bacteria, making them attractive targets for novel anti-infective therapies. Understanding how the potency of an inhibitor varies with different sortase substrates is critical for the development of broad-spectrum and effective therapeutics.

## Data Presentation: Comparative Inhibitor Potency

The potency of a sortase inhibitor, often expressed as the half-maximal inhibitory concentration (IC<sub>50</sub>), can be significantly influenced by the specific peptide substrate used in the assay. This is due to variations in the affinity of the sortase enzyme for different substrates, which can affect the apparent potency of competitive and non-competitive inhibitors.

Below is a summary of IC<sub>50</sub> values for various inhibitors against different sortase enzymes and substrates. This data highlights the importance of considering the substrate sequence when evaluating and comparing inhibitor potencies.

Inhibitor	Target Enzyme	Substrate	IC50 (μM)	Reference
Aryl (β-amino)ethyl ketones				
AAEK1	S. aureus SrtA	α-LPETG-d	~30	[1]
AAEK1	B. anthracis SrtA	α-LPETG-d	~3	[1]
AAEK1	B. anthracis SrtB	α-KTDNPKTGDEA-d	~10	[1]
AAEK1	B. anthracis SrtC	α-GEKLPNTASNN-d	~20	[1]
AAEK2	S. aureus SrtA	α-LPETG-d	~40	[1]
AAEK2	B. anthracis SrtA	α-LPETG-d	~15	[1]
AAEK2	B. anthracis SrtB	α-KTDNPKTGDEA-d	~30	[1]
AAEK2	B. anthracis SrtC	α-GEKLPNTASNN-d	~50	[1]
Peptidomimetics				
LPRDSar	S. aureus SrtA	Abz-LPETGK(Dnp)-NH2	18.9	[2]
BzLPRDSar	S. aureus SrtA	Abz-LPETGK(Dnp)-NH2	>200	[2]
Cbz-LPRDA	S. aureus SrtA	Abz-LPETGK(Dnp)-NH2	125.4	[2]

Natural Products				
Morin	S. aureus SrtA	Dabcyl-QALPETGEE-Edans	37.39	<a href="#">[3]</a>
Morin	S. aureus SrtB	Dabcyl-NPQTN-Edans	8.54	<a href="#">[3]</a>
Myricetin	S. aureus SrtA	Dabcyl-QALPETGEE-Edans	44.03	<a href="#">[3]</a>
Quercetin	S. aureus SrtA	Dabcyl-QALPETGEE-Edans	52.70	<a href="#">[3]</a>
Quercetin	S. aureus SrtB	Dabcyl-NPQTN-Edans	33.28	<a href="#">[3]</a>
Curcumin	S. aureus SrtA	Dabcyl-QALPETGEE-Edans	37.5	<a href="#">[3]</a>
Curcumin	S. mutans SrtA	Not specified	10.2	<a href="#">[3]</a>

## Kinetic Parameters of S. aureus Sortase A for Different Substrates

The kinetic parameters, Michaelis constant ( $K_m$ ) and catalytic rate constant ( $k_{cat}$ ), quantify the affinity of the enzyme for its substrate and the turnover rate, respectively. These parameters are crucial for interpreting inhibitor potency data, especially for competitive inhibitors where the apparent  $IC_{50}$  value is dependent on the substrate concentration and its  $K_m$ .

Substrate	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )	Reference
Abz-LPETG-Dap(Dnp)-NH <sub>2</sub>	5500	0.27	49	[4]
LPETG (cognate)	200	-	-	[5]
LAETG	6100	-	-	[5]
LPESG	-	-	-	
GGG (acceptor)	7600	-	-	[6]

## Experimental Protocols

A detailed methodology for a Förster Resonance Energy Transfer (FRET)-based assay to determine sortase inhibitor potency is provided below. This protocol can be adapted for various sortase enzymes and substrates.

### Sortase A Inhibition Assay using a FRET-based Substrate

This protocol is based on the cleavage of an internally quenched fluorescent peptide substrate, such as Abz-LPETG-Dap(Dnp)-NH<sub>2</sub> or Dabcyl-LPETG-Edans. Cleavage of the substrate by Sortase A separates the fluorophore and quencher, resulting in an increase in fluorescence that can be monitored over time.

Materials:

- Purified recombinant Sortase A (e.g., *S. aureus* SrtA)
- FRET-based sortase substrate (e.g., Abz-LPETG-Dap(Dnp)-NH<sub>2</sub>, Dabcyl-LPETG-Edans)
- Triglycine (Gly-Gly-Gly) as the nucleophile
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl<sub>2</sub>, pH 7.5

- Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
- 96-well black microplates
- Fluorescence plate reader

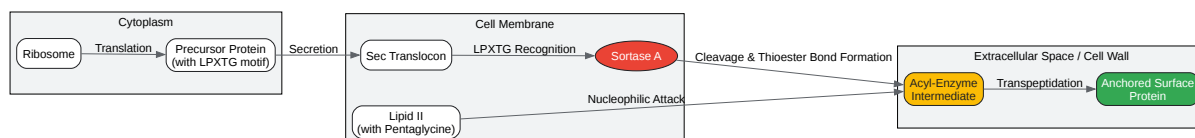
#### Procedure:

- Prepare Reagents:
  - Dilute the Sortase A enzyme to the desired final concentration (e.g., 200 nM) in Assay Buffer.
  - Prepare a stock solution of the FRET substrate and dilute it to the desired final concentration (e.g., 10-50  $\mu$ M) in Assay Buffer. The optimal concentration should be at or below the  $K_m$  of the substrate for the enzyme.
  - Prepare a stock solution of triglycine and dilute it to a final concentration of 1-10 mM in Assay Buffer.
  - Prepare a serial dilution of the test inhibitors in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically  $\leq 1\%$ ).
- Assay Setup:
  - In a 96-well black microplate, add the following to each well:
    - Assay Buffer
    - Test inhibitor solution (or solvent for control wells)
    - Triglycine solution
    - FRET substrate solution
  - Mix the contents of the wells gently.

- Initiate the Reaction:
  - Initiate the enzymatic reaction by adding the diluted Sortase A enzyme solution to each well.
  - The final reaction volume is typically 100-200  $\mu$ L.
- Fluorescence Measurement:
  - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 320/420 nm for Abz/Dnp or Ex/Em = 340/490 nm for Dabcyl/Edans).
  - Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
- Data Analysis:
  - Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.
  - Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Visualizations

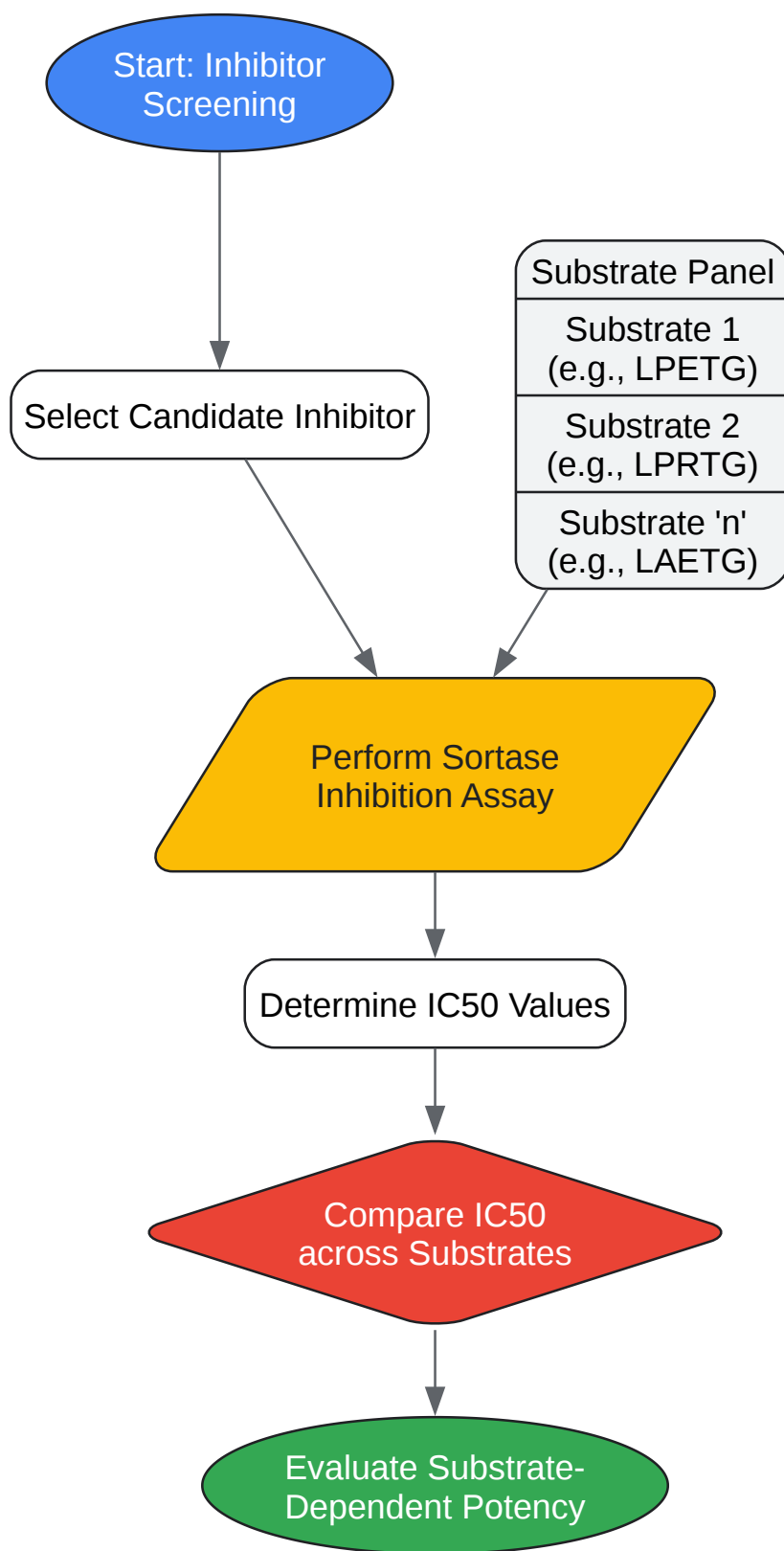
### Signaling Pathway of Sortase A-mediated Protein Anchoring



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Caption: Sortase A-mediated protein anchoring pathway.

## Experimental Workflow for Cross-Validation of Inhibitor Potency



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